

Introduction: The Structural Significance of 4-Chloro-2-cyclopropylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-cyclopropylpyrimidine

CAS No.: 1044771-74-5

Cat. No.: B1370426

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4-Chloro-2-cyclopropylpyrimidine belongs to a class of substituted pyrimidines that are of significant interest as versatile intermediates in the synthesis of complex bioactive molecules. [1] The pyrimidine core is a ubiquitous scaffold in pharmaceuticals, while the cyclopropyl moiety often enhances metabolic stability and binding affinity. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution reactions, making this compound a valuable precursor for creating diverse chemical libraries.[2]

Given its role as a foundational reagent, unambiguous structural confirmation and purity assessment are paramount. NMR spectroscopy is the definitive tool for this purpose, providing precise insights into the molecular framework.[3] This guide will elucidate the characteristic NMR fingerprint of this molecule, enabling researchers to confidently identify it, distinguish it from potential isomers or impurities, and ensure the integrity of their synthetic pathways.

Predicted ^1H and ^{13}C NMR Spectral Analysis

While a publicly indexed, peer-reviewed spectrum for this specific molecule is not readily available, we can construct a highly accurate, predicted spectrum based on established NMR

principles and extensive data from structural analogues, such as 2-chloropyrimidine, 4-chloropyrimidine, and various cyclopropyl-substituted aromatic compounds.[4][5][6][7]

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct regions: the aromatic region for the pyrimidine ring protons and the highly shielded aliphatic region for the cyclopropyl protons.

- Pyrimidine Ring Protons (δ 8.0-9.0 ppm): The pyrimidine ring contains two protons at positions 5 and 6. These protons form a simple AX spin system, appearing as two doublets.
 - H6 ($\delta \approx 8.6$ ppm, d): The proton at the 6-position is adjacent to a ring nitrogen and is expected to be the most downfield signal due to strong deshielding effects.
 - H5 ($\delta \approx 7.4$ ppm, d): The proton at the 5-position is adjacent to the carbon bearing the chlorine atom. It will appear upfield relative to H6.
 - Coupling: These two protons will exhibit a characteristic vicinal coupling constant ($^3J_{\text{HH}}$) of approximately 5.0-6.0 Hz.
- Cyclopropyl Group Protons (δ 0.8-2.5 ppm): The cyclopropyl group presents a unique and diagnostic set of signals due to the strained nature of the three-membered ring, which induces significant shielding.[6] This results in an A_2B_2X spin system.
 - Methine Proton (CH, $\delta \approx 2.2$ ppm, m): The single proton on the carbon attached to the pyrimidine ring will appear as a complex multiplet, coupled to the four adjacent methylene protons.
 - Methylene Protons (CH_2 , $\delta \approx 1.1$ ppm, m): The two sets of methylene protons are diastereotopic. They will appear as two distinct multiplets in the highly shielded (upfield) region of the spectrum. Their complex splitting pattern arises from both geminal coupling to each other and vicinal (cis and trans) coupling to the methine proton.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is expected to show six distinct signals corresponding to each unique carbon atom in the molecule.

- Pyrimidine Ring Carbons (δ 150-170 ppm):
 - C2 & C4 ($\delta \approx 165$ ppm and 162 ppm): The carbons directly bonded to nitrogen atoms and functional groups (cyclopropyl and chlorine) are the most downfield. C2, bonded to two nitrogens and the cyclopropyl group, is predicted to be highly deshielded. C4, attached to nitrogen and the electronegative chlorine, will also be significantly downfield.[5]
 - C6 ($\delta \approx 158$ ppm): This carbon, bonded to a nitrogen and a hydrogen, will also appear in the downfield aromatic region.
 - C5 ($\delta \approx 120$ ppm): The carbon at position 5 is the most shielded of the pyrimidine carbons.
- Cyclopropyl Group Carbons (δ 5-20 ppm):
 - Methine Carbon (CH, $\delta \approx 18$ ppm): The carbon attached to the pyrimidine ring will be the most downfield of the cyclopropyl carbons.
 - Methylene Carbons (CH₂, $\delta \approx 10$ ppm): The two equivalent methylene carbons will appear as a single, highly shielded signal, a hallmark of the cyclopropane ring.[8]

Comparative Spectral Guide

To aid in identification, the predicted spectral data for **4-Chloro-2-cyclopropylpyrimidine** is compared with the experimental data of key structural fragments. This comparison highlights the diagnostic signals that confirm the presence of both the cyclopropyl group and the substituted pyrimidine ring.

Compound	Signal	¹ H Chemical Shift (δ ppm)	¹³ C Chemical Shift (δ ppm)	Key Differentiating Feature
4-Chloro-2-cyclopropylpyrimidine (Predicted)	Pyrimidine H5, H6	~7.4 (d), ~8.6 (d)	~120 (C5), ~158 (C6), ~162 (C4), ~165 (C2)	Presence of both pyrimidine and highly shielded cyclopropyl signals.
Cyclopropyl CH, CH ₂	~2.2 (m), ~1.1 (m)	~18 (CH), ~10 (CH ₂)		
2-Chloropyrimidine [4][9]	Pyrimidine H4/H6, H5	8.65 (d), 7.35 (t)	158.0, 121.2	Absence of upfield cyclopropyl signals. Different splitting pattern for pyrimidine protons.
Cyclopropylbenzene[7]	Aromatic Protons	7.1-7.3 (m)	125.8, 128.3, 129.4, 149.9	Aromatic signals typical of a benzene ring, not a pyrimidine.
Cyclopropyl CH, CH ₂	1.89 (m), 0.7-1.0 (m)	15.9, 9.1	Provides a reference for the characteristic upfield cyclopropyl shifts.	

Experimental Protocol for High-Resolution NMR

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of **4-Chloro-2-cyclopropylpyrimidine**.

Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d_6) can be used.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the internal reference (0.0 ppm).
- **Filtration:** Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

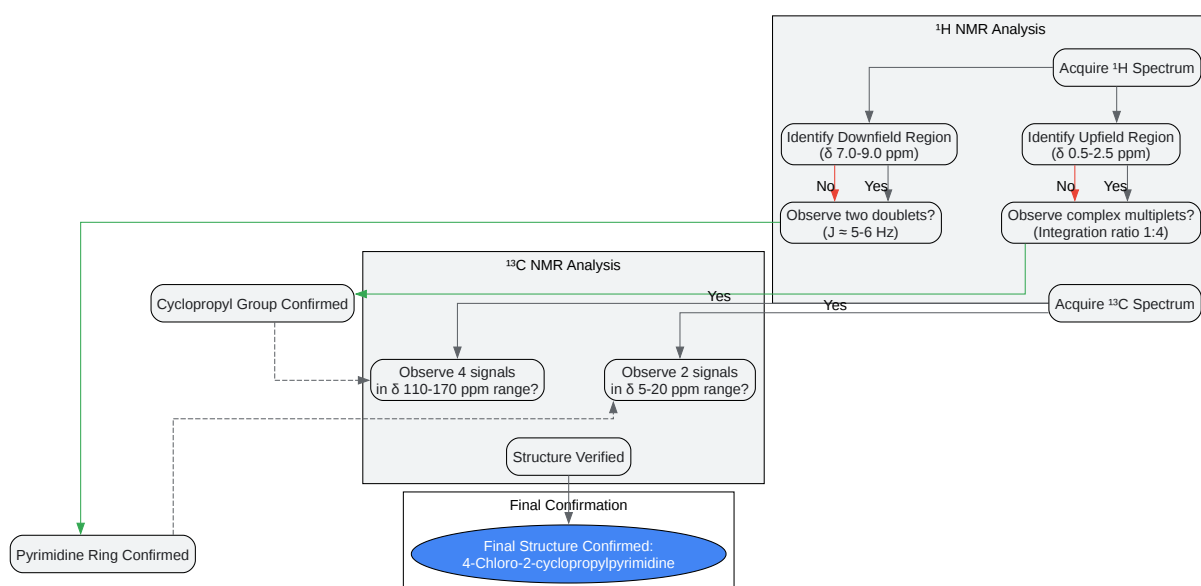
These parameters are based on a standard 400 MHz spectrometer and may be adjusted based on the specific instrument.[\[10\]](#)

Parameter	¹ H NMR Experiment	¹³ C NMR Experiment	Rationale for Choice
Spectrometer Frequency	400 MHz	101 MHz	Provides good signal dispersion and sensitivity for routine analysis.
Pulse Sequence	zg30	zgpg30	Standard single-pulse experiment for ¹ H; proton-decoupled pulse sequence for ¹³ C to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
Spectral Width (SW)	-2 to 12 ppm	-10 to 220 ppm	A sufficient range to capture all expected proton and carbon signals for this class of molecule.
Number of Scans (NS)	16	1024	Sufficient for good signal-to-noise in ¹ H. More scans are needed for ¹³ C due to its low natural abundance (~1.1%).
Relaxation Delay (D1)	2.0 s	2.0 s	Allows for adequate relaxation of nuclei between pulses, ensuring accurate signal integration in the ¹ H spectrum.
Acquisition Time (AQ)	3.0 s	1.0 s	A longer acquisition time provides better

resolution of fine
splitting patterns.

Visual Workflow for Spectral Interpretation

The following workflow diagram, generated using DOT language, outlines the logical steps a researcher should follow to analyze the NMR spectra and confirm the structure of **4-Chloro-2-cyclopropylpyrimidine**.



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Caption: Logical workflow for the confirmation of **4-Chloro-2-cyclopropylpyrimidine** structure via NMR.

Conclusion

The structural confirmation of **4-Chloro-2-cyclopropylpyrimidine** is reliably achieved through a combined ^1H and ^{13}C NMR analysis. The key diagnostic features are the pair of doublets in the aromatic region of the ^1H spectrum, corresponding to the pyrimidine ring protons, and the highly characteristic upfield multiplets of the cyclopropyl group. The ^{13}C spectrum corroborates this structure with four signals in the aromatic carbon region and two highly shielded signals for the cyclopropyl carbons. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

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